3-(3-Methoxy-2-quinoxalinyl)-N~1~-phenylpropanamide
Description
3-(3-Methoxy-2-quinoxalinyl)-N~1~-phenylpropanamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a quinoxaline ring substituted with a methoxy group and a phenylpropanamide moiety, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.
Properties
IUPAC Name |
3-(3-methoxyquinoxalin-2-yl)-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-23-18-16(20-14-9-5-6-10-15(14)21-18)11-12-17(22)19-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXXPDMUDBOUMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2N=C1CCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxy-2-quinoxalinyl)-N~1~-phenylpropanamide typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring is synthesized by condensing an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic conditions.
Methoxylation: The quinoxaline intermediate is then methoxylated using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy group at the 3-position.
Amidation: The final step involves the reaction of the methoxylated quinoxaline with phenylpropanoyl chloride in the presence of a base like triethylamine to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxy-2-quinoxalinyl)-N~1~-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinoxaline-3-carboxylic acid derivative.
Reduction: The quinoxaline ring can be reduced to form a dihydroquinoxaline derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Quinoxaline-3-carboxylic acid derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Halogenated or alkylated quinoxaline derivatives.
Scientific Research Applications
3-(3-Methoxy-2-quinoxalinyl)-N~1~-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Methoxy-2-quinoxalinyl)-N~1~-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a particular biochemical pathway.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methoxy-2-quinoxalinyl)propanoic acid
- N-(3-Methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide
- N-cycloheptyl-3-(3-methoxy-2-quinoxalinyl)propanamide
Uniqueness
3-(3-Methoxy-2-quinoxalinyl)-N~1~-phenylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and phenylpropanamide groups contribute to its reactivity and potential interactions with biological targets, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
